N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide
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Overview
Description
N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide: is a synthetic organic compound that belongs to the class of sulfamides These compounds are characterized by the presence of a sulfamide group, which consists of a sulfur atom double-bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide typically involves the reaction of 4-chlorobenzylamine and 2-fluorobenzylamine with a sulfamide precursor. Common synthetic routes may include:
Step 1: Protection of amine groups if necessary.
Step 2: Reaction with a sulfamide precursor under controlled conditions.
Step 3: Deprotection of amine groups if they were protected in Step 1.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to amines or other reduced forms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(2-chlorobenzyl)sulfamide
- N-(4-fluorobenzyl)-N’-(2-fluorobenzyl)sulfamide
- N-(4-chlorobenzyl)-N’-(2-methylbenzyl)sulfamide
Uniqueness
N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide is unique due to the specific combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to other sulfamides.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBCNTWAKJOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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